![molecular formula C13H10ClF3N2O2 B1419424 2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride CAS No. 1210300-43-8](/img/structure/B1419424.png)
2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride
説明
“2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride” is a chemical compound that contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Synthesis Analysis
A sensitive spectrophotofluorometric method was developed for the analysis of this compound in urine . The method is based on the fluorescence behavior of the compound-aluminum complex in absolute ethanol . The synthesis of this compound involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group (-CF3), which is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .
Chemical Reactions Analysis
The trifluoromethyl group in this compound is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .
科学的研究の応用
Chemical Synthesis and Modifications
Synthesis of Derivatives : This compound has been used as a precursor in the synthesis of various derivatives. For instance, Bradiaková et al. (2009) detailed the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, which are significant in chemical research for their potential applications (Bradiaková, Ďurčeková, Prónayová, Gatial, & Krutošíková, 2009).
Functionalization of Pyridines : Cottet and Marull (2004) explored the functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, which includes derivatives of this compound. This research is crucial for understanding the chemical properties and potential applications of these compounds in various fields (Cottet & Marull, 2004).
Analytical Chemistry
- Spectrophotofluorometric Analysis : Lee et al. (1980) developed a method for the analysis of 2-[[3-(trifluoromethyl)phenyl]amino]-3-pyridine carboxylic acid in urine using spectrophotofluorometry. This is significant for the detection and analysis of this compound in biological samples (Lee, Min, Rhee, & Lee, 1980).
Molecular Structure Analysis
- Investigation of Molecular Structures : Bahgat et al. (2009) conducted theoretical and experimental investigations on the structure and vibrational spectra of related compounds, providing insight into the molecular characteristics and potential interactions of these compounds (Bahgat, Al-Den Jasem, & El‐Emary, 2009).
Chemical Reactivity
- Reactivity Studies : Nonaka et al. (1981) studied the electroreduction of substituents on a pyridine ring, including carboxylic acid derivatives, in aqueous sulfuric acid. This research contributes to our understanding of the electrochemical properties of such compounds (Nonaka, Kato, Fuchigami, & Sekine, 1981).
Synthesis of Biologically Active Compounds
- Synthesis of Anticancer Agents : Hafez and El-Gazzar (2020) reported on the synthesis of novel pyridine-bearing biologically active derivatives, including imidiazolyl, pyrazolyl, and urea derivatives, demonstrating the potential of this compound in synthesizing agents with possible anticancer properties (Hafez & El-Gazzar, 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2.ClH/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11;/h1-7H,(H,17,18)(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXILILUHYSEXKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



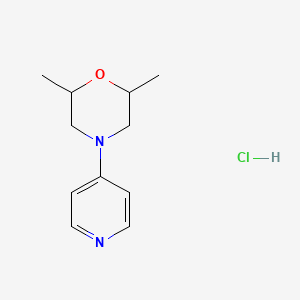
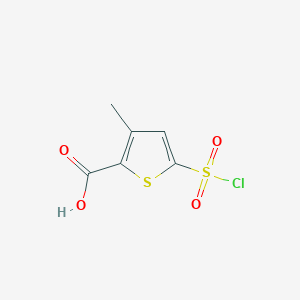
![N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine](/img/structure/B1419345.png)
![[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine](/img/structure/B1419347.png)
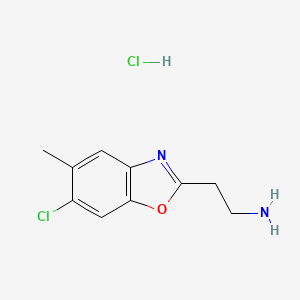
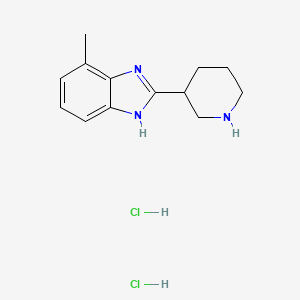
![4-[(Methylamino)methyl]phenol hydrochloride](/img/structure/B1419352.png)
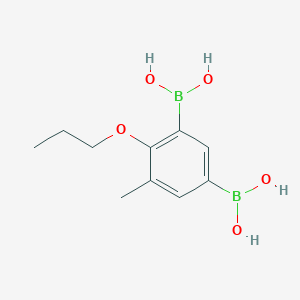
![N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine](/img/structure/B1419356.png)
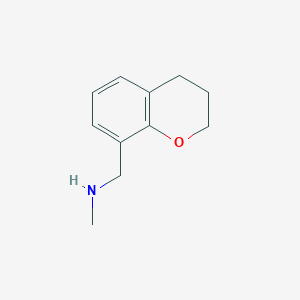
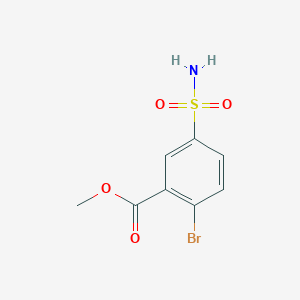
![1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1419360.png)
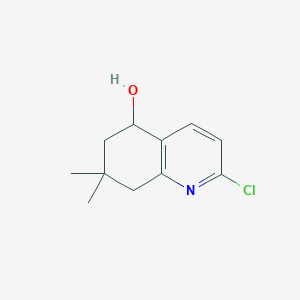
![1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1419364.png)